Formaldehyde;methanol;urea

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

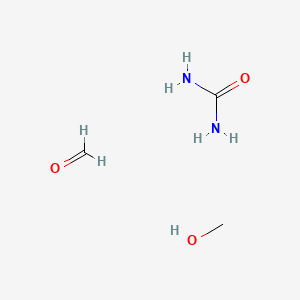

Formaldehyde, methanol, and urea are three distinct compounds that, when combined, form a versatile and widely used resin known as urea-formaldehyde resin. Formaldehyde is the simplest aldehyde, a colorless gas with a pungent odor, and is highly reactive. Methanol, also known as wood alcohol, is a simple alcohol with a wide range of industrial applications. Urea is an organic compound with the formula CO(NH₂)₂, commonly used in fertilizers. The combination of these three compounds results in a resin that is extensively used in adhesives, particle boards, and other industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

Urea-formaldehyde resins are typically synthesized through a two-stage reaction process. The first stage involves the reaction of formaldehyde with urea under alkaline conditions to form methylolureas. In the second stage, the reaction mixture is acidified to promote condensation reactions, leading to the formation of the polymer network . Methanol is often used as a stabilizer in the formaldehyde solution to prevent premature polymerization .

Industrial Production Methods

In industrial settings, urea-formaldehyde resins are produced using formaldehyde solutions with varying concentrations. Standard formaldehyde solutions with a concentration of 37% are commonly used, with methanol added as an inhibitor. Higher concentration formaldehyde solutions (up to 45%) can also be used, which do not require additional methanol . The production process involves careful control of reaction conditions to ensure the desired properties of the final resin product.

Chemical Reactions Analysis

Types of Reactions

Urea-formaldehyde resins undergo various chemical reactions, including:

Condensation Reactions: The primary reaction in the formation of urea-formaldehyde resins is the condensation of formaldehyde with urea to form a polymer network.

Oxidation and Reduction: Formaldehyde can undergo oxidation to formic acid and reduction to methanol.

Substitution Reactions: Formaldehyde can react with ammonia to form formamidine and water.

Common Reagents and Conditions

Alkaline Conditions: Used in the initial stage of urea-formaldehyde resin synthesis to form methylolureas.

Acidic Conditions: Used in the second stage to promote condensation reactions and polymer formation.

Major Products

Urea-Formaldehyde Resin: The primary product formed from the reaction of formaldehyde, methanol, and urea.

Formic Acid and Methanol: Products of the oxidation and reduction reactions of formaldehyde.

Scientific Research Applications

Urea-formaldehyde resins have a wide range of scientific research applications, including:

Chemistry: Used as adhesives in the production of particle boards, plywood, and other composite materials.

Biology: Utilized in the preservation of biological specimens due to its disinfectant properties.

Medicine: Employed in the production of medical devices and as a disinfectant.

Industry: Extensively used in the production of laminates, textiles, and foundry sand molds.

Mechanism of Action

The mechanism of action of urea-formaldehyde resins involves the formation of a polymer network through condensation reactions between formaldehyde and urea. The initial reaction forms methylolureas, which then undergo further condensation to form a cross-linked polymer structure . This polymer network provides the resin with its characteristic properties, such as high tensile strength, moisture resistance, and thermal stability .

Comparison with Similar Compounds

Similar Compounds

Melamine-Formaldehyde Resin: Similar to urea-formaldehyde resin but uses melamine instead of urea.

Phenol-Formaldehyde Resin: Uses phenol instead of urea, providing superior mechanical properties and chemical resistance.

Uniqueness

Urea-formaldehyde resin is unique due to its low cost, fast curing time, and versatility in various applications. it has limitations in terms of moisture resistance compared to melamine-formaldehyde and phenol-formaldehyde resins .

Properties

CAS No. |

37999-54-5 |

|---|---|

Molecular Formula |

C3H10N2O3 |

Molecular Weight |

122.12 g/mol |

IUPAC Name |

formaldehyde;methanol;urea |

InChI |

InChI=1S/CH4N2O.CH4O.CH2O/c2-1(3)4;2*1-2/h(H4,2,3,4);2H,1H3;1H2 |

InChI Key |

JHFIZECAWVZING-UHFFFAOYSA-N |

Canonical SMILES |

CO.C=O.C(=O)(N)N |

Related CAS |

37999-54-5 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.